molecular formula C8H18NO.Br<br>C8H18BrNO B14395402 4-Ethyl-2,4-dimethylmorpholin-4-ium bromide CAS No. 88126-76-5

4-Ethyl-2,4-dimethylmorpholin-4-ium bromide

Cat. No.: B14395402
CAS No.: 88126-76-5
M. Wt: 224.14 g/mol
InChI Key: WOYXVYJUCWAPCJ-UHFFFAOYSA-M
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Description

4-Ethyl-2,4-dimethylmorpholin-4-ium bromide is a chemical compound with the molecular formula C8H18BrNO. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom. This compound is known for its unique structure and properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,4-dimethylmorpholin-4-ium bromide typically involves the quaternization of 2,4-dimethylmorpholine with ethyl bromide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions usually include:

    Temperature: Room temperature

    Solvent: Anhydrous solvents such as acetonitrile or dichloromethane

    Catalyst: No catalyst is required for this reaction

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves:

    Large-scale reactors: To handle bulk quantities

    Purification steps: Such as recrystallization or chromatography to ensure high purity

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,4-dimethylmorpholin-4-ium bromide can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of the bromide ion, it can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution reactions: The major products are typically the corresponding substituted morpholine derivatives.

    Oxidation and reduction reactions: The products depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethyl-2,4-dimethylmorpholin-4-ium bromide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, although it is not widely used in clinical settings.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,4-dimethylmorpholin-4-ium bromide involves its interaction with biological membranes and enzymes. The positively charged nitrogen atom allows it to interact with negatively charged sites on biological molecules, potentially disrupting their function. This interaction can lead to antimicrobial effects by disrupting the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-4-methylmorpholin-4-ium bromide
  • 2,4-Dimethylmorpholine
  • 4-Methylmorpholine

Uniqueness

4-Ethyl-2,4-dimethylmorpholin-4-ium bromide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

CAS No.

88126-76-5

Molecular Formula

C8H18NO.Br
C8H18BrNO

Molecular Weight

224.14 g/mol

IUPAC Name

4-ethyl-2,4-dimethylmorpholin-4-ium;bromide

InChI

InChI=1S/C8H18NO.BrH/c1-4-9(3)5-6-10-8(2)7-9;/h8H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

WOYXVYJUCWAPCJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCOC(C1)C)C.[Br-]

Origin of Product

United States

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